Ethylenediamine tetraethanol

Catalog No.
S793871
CAS No.
140-07-8
M.F
C10H24N2O4
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine tetraethanol

CAS Number

140-07-8

Product Name

Ethylenediamine tetraethanol

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2

InChI Key

BYACHAOCSIPLCM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO

The exact mass of the compound N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylenediamine tetraethanol (THEED, CAS 140-07-8) is a highly versatile, water-soluble tertiary amine and tetrapodal chelating agent characterized by an ethylenediamine core functionalized with four primary 2-hydroxyethyl groups. Industrially, it serves as a critical cross-linking agent for rigid polyurethane foams, a high-performance complexing ligand in alkaline electroplating (such as Zn-Ni alloys), and an advanced electrolyte stabilizer in redox flow batteries. Unlike simpler alkanolamines, THEED's dense array of multiple coordination sites allows it to form exceptionally stable, high-coordination-number complexes with transition metals (e.g., Fe, Ni, Zn, Cu) even in highly alkaline environments, making it a non-substitutable precursor in demanding electrochemical and polymer synthesis workflows [1].

Attempting to substitute THEED with cheaper or more common alternatives often leads to catastrophic process failures or suboptimal kinetics. In electrochemical applications like alkaline iron flow batteries, replacing THEED with triethanolamine (TEA) results in a low-coordinate iron complex that is highly susceptible to hydroxide attack, causing rapid hydrogen evolution and capacity fade [1]. In polymer synthesis, substituting THEED with its close structural analog Quadrol (CAS 102-60-3) fundamentally alters reaction kinetics; Quadrol possesses secondary hydroxyl groups, whereas THEED’s primary hydroxyls react significantly faster with isocyanates during polyurethane cross-linking . Furthermore, while EDTA is a ubiquitous chelator, it lacks the dual-functionality of THEED’s reactive hydroxyls, rendering it useless in applications requiring both metal complexation and covalent integration into polymer matrices or specific ionic liquid frameworks.

Superior Coordination Stability in Alkaline Iron Flow Batteries

In alkaline iron flow batteries, the choice of chelator dictates electrolyte lifespan. Triethanolamine (TEA) forms a four-coordinate iron complex that is vulnerable to hydroxide attack, leading to hydrogen evolution and rapid capacity fade. In contrast, THEED forms a high-coordination-number core (Fe(EDTE)) that shields the Fe center. Head-to-head flow cell tests show Fe(EDTE) maintains 99.91% Coulombic efficiency and exhibits an ultra-low capacity fade over 1000+ cycles, far outperforming TEA-based electrolytes [1].

Evidence DimensionCoulombic Efficiency and Cycle Life
Target Compound Data99.91% CE, 1000+ cycle durability without ligand dissociation
Comparator Or BaselineTriethanolamine (TEA): Rapid capacity fade and Fe dissociation
Quantified DifferencePrevention of catastrophic ligand dissociation and near-perfect CE retention
ConditionsAlkaline iron flow battery, full cell paired with[Fe(CN)6]4-/3- catholyte

Justifies the procurement of THEED over cheaper TEA for grid-scale energy storage electrolytes where long-term stability is non-negotiable.

Accelerated Isocyanate Reactivity via Primary Hydroxyls

While Quadrol (CAS 102-60-3) is a standard cross-linker for polyurethanes, its four secondary hydroxyl groups limit the reaction kinetics with isocyanates. THEED (CAS 140-07-8) provides four primary hydroxyl groups on an identical ethylenediamine backbone. Because primary hydroxyls are sterically unhindered and inherently more reactive than secondary hydroxyls, THEED acts as a significantly faster cross-linking agent and catalyst in rigid polyurethane foams and shape-memory polymers.

Evidence DimensionHydroxyl reactivity in polyurethane synthesis
Target Compound DataFour highly reactive primary hydroxyls (-CH2CH2OH)
Comparator Or BaselineQuadrol (CAS 102-60-3): Four sterically hindered secondary hydroxyls (-CH2CH(OH)CH3)
Quantified DifferenceFaster cross-linking kinetics due to primary vs. secondary OH steric availability
ConditionsPolyurethane resin formulation and rigid foam cross-linking

Buyers formulating fast-curing polyurethanes or shape-memory polymers must select THEED over Quadrol to achieve rapid gel times and higher cross-link density.

Extreme SO2/CO2 Selectivity in Flue Gas Absorption

In flue gas treatment, standard alkanolamines like MEA absorb both CO2 and SO2, leading to rapid saturation. When THEED is converted into a protic ionic liquid (e.g., [THEEDH][Tetz]), the multiple hydroxyl and amine sites create a highly tailored absorption environment. At low SO2 concentrations (2000 ppm) in the presence of 15% CO2, the THEED-based system achieves an exceptional SO2/CO2 selectivity of 80.6 to 120.4, with a molar absorption capacity of 0.52 mol/mol even in the presence of water[1].

Evidence DimensionSO2 vs CO2 Absorption Selectivity
Target Compound DataSelectivity of 80.6 - 120.4 for SO2 over CO2
Comparator Or BaselineConventional alkanolamines (MEA): Poor selectivity, co-absorption of bulk CO2
Quantified DifferenceOrders of magnitude higher selectivity for trace SO2
Conditions313.15 K, 2000 ppm SO2, 15% CO2, 7.9 wt% H2O

Enables the design of highly selective scrubbing units that remove toxic SO2 without wasting capacity on bulk CO2.

Superior Metal Complexation in High-pH Electroplating

In alkaline Zn-Ni alloy electroplating, precise control of metal ion availability is required to prevent premature precipitation. While EDTA is a strong chelator, it can be overly stable, hindering deposition, and simple amines lack sufficient coordination sites. THEED acts as a pentadentate/tetrapodal ligand, forming highly stable complexes with Ni(II) and Zn(II) at pH > 11. This specific stability constant profile prevents hydroxide precipitation while still allowing controlled metal reduction, resulting in uniform, corrosion-resistant alloy deposits [1].

Evidence DimensionComplex stability and solubility at pH > 11
Target Compound DataStable, soluble Ni(II)/Zn(II) tetrapodal complexes allowing controlled reduction
Comparator Or BaselineSimple amines (precipitate) or EDTA (over-chelation/deposition block)
Quantified DifferenceOptimal thermodynamic balance for controlled electrodeposition
ConditionsAlkaline Zn-Ni electroplating baths (pH > 11)

Critical for plating chemical formulators needing a complexing agent that balances bath stability with optimal deposition rates.

Alkaline Iron Flow Battery Electrolytes

Where this compound is the right choice: Formulating highly stable, long-cycle-life anolytes for grid-scale energy storage. THEED's ability to form a high-coordination-number core protects the iron center from hydroxide attack, preventing the catastrophic capacity fade seen with triethanolamine (TEA)[1].

Fast-Curing Rigid Polyurethane Foams

Where this compound is the right choice: Manufacturing rigid polyurethanes and shape-memory polymers where rapid gel times are required. The four primary hydroxyl groups of THEED offer superior isocyanate reactivity compared to the secondary hydroxyls of Quadrol, ensuring faster cross-linking and higher network density.

Selective SO2 Flue Gas Scrubbing

Where this compound is the right choice: Developing advanced protic ionic liquids for industrial gas sweetening. THEED-based absorbents provide extreme selectivity for low-concentration SO2 over CO2, optimizing scrubber efficiency and reducing the energy penalty of solvent regeneration [2].

Alkaline Zn-Ni Alloy Electroplating Baths

Where this compound is the right choice: Stabilizing high-pH electroplating solutions for automotive and aerospace components. THEED prevents metal hydroxide precipitation while maintaining an optimal stability constant that allows for uniform, controlled metal deposition, outperforming both simple amines and overly stable EDTA [3].

Physical Description

Liquid
Clear yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

236.17360725 Da

Monoisotopic Mass

236.17360725 Da

Heavy Atom Count

16

UNII

K5APE098ZI

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

140-07-8

Wikipedia

Ethylenediamine tetraethanol

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

Construction
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-: ACTIVE

Dates

Last modified: 08-15-2023

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